Intermediate Lipophilicity (XLogP3)
The computed octanol-water partition coefficient (XLogP3) of 3-isopropylisoxazole-5-carbonitrile is 1.6, placing it between the 3-methyl analog (XLogP3 0.8) and the 3-tert-butyl analog (XLogP3 2.3) [1][2]. This intermediate hydrophobicity is often optimal for balancing membrane permeability and aqueous solubility in CNS and anti-infective drug candidates.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 3-Methylisoxazole-5-carbonitrile: 0.8; 3-(tert-Butyl)isoxazole-5-carbonitrile: 2.3 |
| Quantified Difference | 0.8 log unit higher than methyl; 0.7 log unit lower than tert-butyl |
| Conditions | Computed using XLogP3 algorithm in PubChem (2025 release). |
Why This Matters
Lipophilicity is a key driver of target binding, off-target promiscuity, and metabolic clearance; the intermediate value makes the isopropyl compound a superior starting point for lead optimization when neither high nor low lipophilicity is desired.
- [1] PubChem CID 46318392, 3-(Propan-2-yl)-1,2-oxazole-5-carbonitrile, Computed Properties. View Source
- [2] PubChem Computed Properties for 3-methylisoxazole-5-carbonitrile and 3-(tert-butyl)isoxazole-5-carbonitrile (CIDs inferred from structural analogs). View Source
